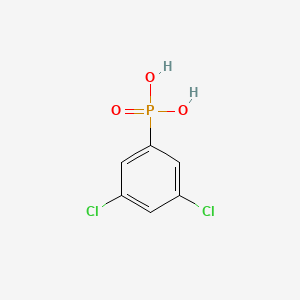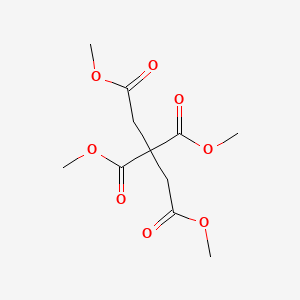
1-Eicosanol, hydrogen sulfate, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosanol, hydrogen sulfate, calcium salt is a chemical compound that combines 1-Eicosanol with hydrogen sulfate and calcium ions. 1-Eicosanol, also known as arachidyl alcohol, is a long-chain fatty alcohol with the molecular formula C20H42O. This compound is often used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Eicosanol, hydrogen sulfate, calcium salt can be synthesized through the sulfation of 1-Eicosanol followed by neutralization with calcium hydroxide. The general reaction involves the following steps:
Sulfation: 1-Eicosanol reacts with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form 1-Eicosanol hydrogen sulfate.
Neutralization: The resulting 1-Eicosanol hydrogen sulfate is then neutralized with calcium hydroxide (Ca(OH)2) to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfation reaction is often carried out in a reactor with precise temperature and pressure control, followed by neutralization in a separate vessel.
Análisis De Reacciones Químicas
Types of Reactions
1-Eicosanol, hydrogen sulfate, calcium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into 1-Eicosanol and calcium sulfate.
Oxidation: Under oxidative conditions, 1-Eicosanol can be converted into eicosanoic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 1-Eicosanol and calcium sulfate.
Oxidation: Eicosanoic acid.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Eicosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, hydrogen sulfate, calcium salt primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with lipid membranes and enhance the solubility of hydrophobic compounds. This makes it useful in various applications, including drug delivery and emulsification.
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecanol, hydrogen sulfate, calcium salt: Similar structure but with a shorter carbon chain.
1-Docosanol, hydrogen sulfate, calcium salt: Similar structure but with a longer carbon chain.
Uniqueness
1-Eicosanol, hydrogen sulfate, calcium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications.
Propiedades
Número CAS |
72018-29-2 |
|---|---|
Fórmula molecular |
C40H82CaO8S2 |
Peso molecular |
795.3 g/mol |
Nombre IUPAC |
calcium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
Clave InChI |
KUFXEQPFZONCPB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)






![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)



